molecular formula C8H10N4S B13288916 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13288916
M. Wt: 194.26 g/mol
InChI Key: JDSDCUKLNCVDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a (5-methylthiophen-3-yl)methyl group and an amine group at the 4-position. The thiophene moiety introduces sulfur-based aromaticity, which may enhance electronic delocalization and influence intermolecular interactions. This compound’s molecular formula is C₉H₁₁N₄S, with a molar mass of 207.28 g/mol.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-[(5-methylthiophen-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H10N4S/c1-6-2-7(5-13-6)3-12-4-8(9)10-11-12/h2,4-5H,3,9H2,1H3

InChI Key

JDSDCUKLNCVDDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-methylthiophene-3-carbaldehyde with sodium azide and an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

The use of flow chemistry and continuous processing techniques can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Key Observations:

  • Hydrophobicity : The ethylphenyl derivative (C₁₂H₁₆N₄) is more hydrophobic than the target compound, while the trifluoromethyl variant (C₁₀H₉ClF₃N₄) balances lipophilicity with polarity due to the CF₃ group .
  • Steric Considerations : Substituents like ethylphenyl may introduce steric hindrance, whereas the methylthiophenyl group in the target compound offers moderate bulk without significant steric constraints .

Physicochemical Properties

  • Solubility : The methylthiophenyl group likely confers intermediate solubility in polar aprotic solvents (e.g., DMSO) compared to highly hydrophobic ethylphenyl derivatives .
  • Analogs like the trifluoromethylphenyl variant may form stable crystals due to halogen bonding .

Biological Activity

1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological versatility. The presence of the 5-methylthiophenyl group enhances its lipophilicity and biological interactions.

The biological activity of 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to cancer proliferation and microbial resistance.
  • Receptor Modulation : It may act as a modulator of certain receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine possesses activity against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest the compound's potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

Triazole compounds are also recognized for their anticancer properties. Studies have shown that 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine can induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound can halt cell cycle progression in cancer cells, leading to reduced proliferation.
Cancer Cell LineIC50 (µM)
MCF7 (Breast)10
HeLa (Cervical)15

Molecular docking studies support these findings by indicating strong binding affinity to targets involved in cell survival pathways.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Properties : A recent publication highlighted the effectiveness of triazole derivatives against multidrug-resistant bacteria. The study reported that the compound exhibited potent activity against E. coli with an MIC comparable to established antibiotics .
  • Anticancer Research : Another study focused on the anticancer potential of triazole derivatives, revealing that 1-[(5-Methylthiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine effectively triggered apoptosis in MCF7 cells through mitochondrial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.